molecular formula C11H21NO2 B2691992 Tert-butyl 2-amino-2-(1-methylcyclopropyl)propanoate CAS No. 2248300-06-1

Tert-butyl 2-amino-2-(1-methylcyclopropyl)propanoate

Cat. No.: B2691992
CAS No.: 2248300-06-1
M. Wt: 199.294
InChI Key: GCTHVLMDSIRWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-2-(1-methylcyclopropyl)propanoate is an organic compound with a complex structure that includes a tert-butyl group, an amino group, and a methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(1-methylcyclopropyl)propanoate typically involves the reaction of tert-butyl 2-bromo-2-(1-methylcyclopropyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the generated hydrogen bromide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(1-methylcyclopropyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Tert-butyl 2-amino-2-(1-methylcyclopropyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(1-methylcyclopropyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The tert-butyl and methylcyclopropyl groups contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-2-(1-methylcyclopropyl)acetate
  • Tert-butyl 2-amino-2-(1-methylcyclopropyl)butanoate

Uniqueness

Tert-butyl 2-amino-2-(1-methylcyclopropyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

tert-butyl 2-amino-2-(1-methylcyclopropyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9(2,3)14-8(13)11(5,12)10(4)6-7-10/h6-7,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTHVLMDSIRWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(C)(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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